2-Ethylisoquinoline-1,3(2H,4H)-dione
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Overview
Description
2-Ethylisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione can be achieved through various methods. One common approach involves the oxidative reaction of N-allylbenzamide derivatives. This reaction proceeds through a sequence of alkylation and intramolecular cyclization, often using radical alkylarylation . Another method involves the use of alkyloxalyl chlorides under photocatalysis at room temperature, which allows for the formation of isoquinoline-1,3(2H,4H)-diones .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale oxidative reactions and the use of metal catalysts. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Ethylisoquinoline-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylisoquinoline-1,3(2H,4H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar isoquinoline structure, widely studied for its biological activities.
Isoquinoline-1,3,4(2H)-triones: Compounds with oxygen-rich heterocyclic scaffolds, similar in structure to 2-Ethylisoquinoline-1,3(2H,4H)-dione.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Properties
IUPAC Name |
2-ethyl-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-10(13)7-8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIHRSXCLNOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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